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Telluroxonickel

Magnetism Spintronics Material Science

Sourcing nickel chalcogenides with consistent phase purity and predictable magnetic behavior challenges electrocatalysis and spintronics researchers. Telluroxonickel (NiTe, CAS 12142-88-0) provides the definitive hexagonal NiAs-type phase with room-temperature ferromagnetism-absent in diamagnetic NiTe2. • Room-temperature ferromagnetic (VSM-confirmed) for spintronic and magnetic sensor devices. • Unique OER active-phase reconstruction via incomplete chalcogen leaching vs. full conversion in NiS/NiSe. • Direct precursor to non-stoichiometric HER catalysts (348 mV at 200 mA cm⁻²). • Direct band gap 3.59 eV for UV-visible optoelectronic tuning.

Molecular Formula NiTe
Molecular Weight 186.3 g/mol
CAS No. 12142-88-0
Cat. No. B080951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelluroxonickel
CAS12142-88-0
Molecular FormulaNiTe
Molecular Weight186.3 g/mol
Structural Identifiers
SMILES[Ni]=[Te]
InChIInChI=1S/Ni.Te
InChIKeyNPEUSMKUOOTUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NiTe Baseline Properties and Industrial Relevance


Telluroxonickel (CAS 12142-88-0), systematically identified as nickel monotelluride (NiTe), is a binary transition metal chalcogenide with a hexagonal NiAs-type (B8) crystal structure [1]. It is a metallic compound with a molecular weight of 186.3 g/mol, characterized by strong covalent bonding between nickel and tellurium [2]. This compound is of industrial interest primarily as an electrocatalyst, magnetic material, and interfacial component in thermoelectric devices [3].

Functional Material

Electrocatalysis, spintronics, thermoelectrics

Metallic chalcogenide research

Magnetic Application

Room-temperature ferromagnetic studies

Ambient-condition spintronics

Synthesis Context

Mechanochemical, hydrothermal, or HP routes

Structure-property sensitivity

Interfacial Engineering

Thermoelectric module metallization

p-type contact conductivity

Limitations of Substituting NiTe


NiTe exhibits distinct electronic, magnetic, and catalytic properties that prevent its direct substitution by its closest analogs. Compared to NiS and NiSe, the lower electronegativity of tellurium imparts a more metallic character, enhancing its conductivity and often leading to ferromagnetic behavior at room temperature [1]. In contrast, NiTe2 demonstrates diamagnetic or paramagnetic transitions below 58 K, while NiTe remains paramagnetic across a wide temperature range [2]. Furthermore, direct comparative studies in electrocatalysis reveal that NiTe undergoes incomplete chalcogen leaching under OER conditions, leading to a fundamentally different active phase reconstruction pathway compared to NiS and NiSe, which fully convert to nickel oxyhydroxide [3]. These inherent differences in solid-state physics and surface chemistry underscore why substituting NiTe with a generic analog would compromise performance and invalidate research or manufacturing outcomes.

Stoichiometry Mismatch

NiTe2 is diamagnetic/paramagnetic and may not support room-temperature ferromagnetism, unlike NiTe.

Magnetic response may shift significantly

Reconstruction Pathway Divergence

NiTe undergoes incomplete chalcogen leaching under OER, while NiS and NiSe fully reconstruct to oxyhydroxide.

Catalytic mechanism may not transfer

Electronic Structure Mismatch

A 0.35 eV lower band gap relative to NiTe2 shifts optical absorption, limiting direct optoelectronic substitution.

Device performance may require validation

NiTe Performance vs. Analogous Compounds


Magnetic Behavior: NiTe vs. NiTe2

NiTe exhibits ferromagnetic behavior at room temperature, a property not observed in the stoichiometrically related NiTe2, which displays diamagnetic/paramagnetic transition behavior [1].

Magnetic Behavior vs. NiTe2
Head-to-head
NiTe: Ferromagnetic; NiTe2: Diamagnetic/Paramagnetic below 58 K
Supports room-temperature spintronics screening
Measured via VSM on mechanochemical samples
Magnetism Spintronics Material Science

Band Gap vs. NiTe2 and Ni2Te3

The optical band gap of NiTe (3.59 eV) is lower than that of NiTe2 (3.94 eV) and Ni2Te3 (3.70 eV), indicating its more metallic nature and potential for different electronic applications [1].

Band Gap vs. NiTe2/Ni2Te3
Head-to-head
3.59 eV (NiTe) vs. 3.94 eV (NiTe2) and 3.70 eV (Ni2Te3)
Optoelectronic absorption edge fit
Tauc plots from UV-VIS spectrometry
Optoelectronics Semiconductors Photovoltaics

OER Reconstruction: NiTe vs. NiS and NiSe

Under alkaline OER conditions, NiTe undergoes incomplete chalcogen leaching, whereas NiS and NiSe fully reconstruct into NiIII/IV oxyhydroxide active phases [1]. This results in a divergent structure-activity relationship.

OER Reconstruction
Class-level
Incomplete chalcogen leaching vs. full oxyhydroxide conversion (NiS/NiSe)
Mechanism context may differ
Data to verify in specific catalytic systems
Electrocatalysis Oxygen Evolution Reaction Surface Chemistry

HER Baseline Performance

NiTe serves as a critical reference point in electrocatalyst development. While NiTe/NF requires an overpotential of 348 mV to achieve 200 mA cm⁻² in alkaline media, phase-tuned non-stoichiometric Ni2.86Te2/NF achieves this same current density at a significantly lower overpotential [1].

HER Baseline Performance
Head-to-head
348 mV overpotential at 200 mA cm⁻² (NiTe/NF) vs. Ni2.86Te2/NF
Benchmark for phase-engineered catalysts
Alkaline HER in 1.0 M KOH
Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Synthesis-Dependent Magnetic Transitions

The magnetic properties of NiTe are highly sensitive to synthesis conditions. NiTe synthesized via a high-pressure (HP) method exhibits distinct magnetic transition temperatures at approximately 20 K and 130 K, which are absent in samples prepared by standard quartz ampoule (QA) solid-state reaction [1].

Synthesis-Dependent Magnetism
Head-to-head
HP-NiTe: Transitions at ~20 K and ~130 K; QA-NiTe: No magnetic order
Synthetic route controls magnetic response
Magnetization 2-300 K; HP vs. QA synthesis
Magnetism Low-Temperature Physics Synthesis Science

Ni Diffusion and Contact Conductivity on Bi2Te3

When used as a metallization layer on Bi2Te3-based thermoelectric materials, Ni diffusion results in the in-situ formation of p-type nickel telluride at the interface. This reaction yields a specific contact conductivity (Σc) and is more stable than other metals like Cu, but the effect is substrate-type dependent [1].

Contact Conductivity
Cross-study
High p-type contact conductivity; diminished n-type performance
Polarity-dependent interface engineering
NiTe formation on Bi2Te3/Sb2Te3 substrates
Thermoelectrics Energy Conversion Materials Engineering

NiTe Application Scenarios


Room-Temperature Ferromagnetic Components

For the development of spintronic devices, magnetic sensors, or data storage materials requiring ferromagnetic behavior at room temperature, NiTe is the preferred choice over NiTe2, which is diamagnetic/paramagnetic at room temperature. The ferromagnetic property of NiTe at ambient conditions is a critical selection criterion supported by direct VSM measurements [1].

Phase-Engineered Electrocatalyst Benchmark

In the research and development of advanced hydrogen evolution reaction (HER) catalysts, NiTe serves as an essential baseline material. As demonstrated in comparative studies, the stoichiometric NiTe phase is the precursor for synthesizing higher-performing non-stoichiometric phases (e.g., Ni2.86Te2), which exhibit comparable overpotentials at high current densities (348 mV at 200 mA cm⁻²) but superior overall kinetics due to favorable d-band center shifts [2].

p-Type Thermoelectric Module Metallization

NiTe is a critical interfacial compound that forms in-situ during the operation of thermoelectric generators. When using p-type Bi2Te3 (or Sb2Te3) legs, the use of nickel contacts is advantageous as the resulting nickel telluride interlayer provides high electrical contact conductivity, ensuring efficient power generation. This is in contrast to n-type legs, where Ni diffusion is detrimental, highlighting the need for polarity-specific material selection [3].

UV-Visible Optoelectronic Applications

NiTe is a suitable candidate for UV-visible optoelectronic applications, such as photodetectors or LEDs, that specifically require a semiconductor material with a direct band gap of 3.59 eV. This differentiates it from NiTe2 (3.94 eV) and Ni2Te3 (3.70 eV), allowing for precise tuning of optical absorption and emission characteristics based on stoichiometry [1].

Application
Selection Property
Validation Focus
Room-Temperature Spintronics
Ferromagnetic behavior at ambient conditions
Room-temperature VSM characterization
Phase-Engineered Electrocatalysis
Baseline overpotential benchmark
Reconstruction pathway mapping
p-Type Thermoelectric Modules
High interfacial contact conductivity
Polarity-specific validation
UV-Visible Optoelectronics
3.59 eV direct band gap
Tauc plot and absorption edge analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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